beta-trichosanthin beta-trichosanthin
Brand Name: Vulcanchem
CAS No.: 109191-07-3
VCID: VC0216656
InChI:
SMILES:
Molecular Formula: C15H20O3
Molecular Weight: 0

beta-trichosanthin

CAS No.: 109191-07-3

Cat. No.: VC0216656

Molecular Formula: C15H20O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

beta-trichosanthin - 109191-07-3

Specification

CAS No. 109191-07-3
Molecular Formula C15H20O3
Molecular Weight 0

Introduction

Molecular Characterization and Structural Biology

Primary Structure and Isolation

Beta-trichosanthin is purified through a multi-step process involving acetone fractionation, ammonium sulfate precipitation, ion-exchange chromatography on CM-Sepharose, and preparative agarose electrophoresis . Its 247-amino acid sequence lacks cysteine residues, contributing to distinct structural stability compared to trichosanthin from T. kirilowii . The absence of disulfide bridges necessitates alternative stabilization mechanisms, primarily through hydrophobic interactions and hydrogen bonding networks .

Table 1: Comparative Molecular Features of Trichosanthin Isoforms

ParameterBeta-TrichosanthinTrichosanthin (T. kirilowii)
Molecular Weight (kDa)2826
Carbohydrate Content4.2%2.8%
Cysteine Residues02
Isoelectric Point8.99.4
Abortifacient Potency*2x1x

*Relative potency in murine mid-term abortion models

Tertiary Structure and Functional Domains

X-ray crystallography at 1.88 Å resolution reveals a two-domain architecture :

  • N-terminal domain (residues 1-175): Contains six α-helices, a six-stranded β-sheet, and critical catalytic residues (Tyr70, Tyr111, Glu160, Arg163, Phe192) forming the active cleft .

  • C-terminal domain (residues 176-247): Features a bent α-helix (residues 200-230) involved in ribosomal interactions .

The catalytic mechanism involves adenine depurination of 28S rRNA through a proton shuttle system mediated by Glu160 and Arg163, with Tyr70 stabilizing the transition state via π-π interactions . Molecular dynamics simulations demonstrate conformational flexibility in the active site, particularly in the orientation of Tyr70's phenolic ring, which adapts to substrate binding .

Pharmacological Profile and Mechanisms of Action

Reproductive Effects

Beta-trichosanthin exhibits dose-dependent abortifacient activity, achieving 95% efficacy in murine models at 0.5 mg/kg versus 50% for trichosanthin . Its mechanism involves:

  • Inhibition of placental trophoblast proliferation via LGR5/Wnt/β-catenin pathway suppression

  • Downregulation of β-human chorionic gonadotropin (β-hCG) synthesis through ERK1/2 phosphorylation blockade

  • Induction of apoptosis in chorionic villi via caspase-3 activation and Bcl-2 suppression

Table 2: Clinical Efficacy in Ectopic Pregnancy Management

Data adapted from multicenter trials

Antitumor Activity

In glioma models, beta-trichosanthin demonstrates:

  • IC50 of 12.4 μM in U87 cells vs. 18.7 μM for trichosanthin

  • Migration inhibition (62% reduction at 10 μM) via MMP-9 downregulation

  • Apoptosis induction through cytochrome c release (3.8-fold increase) and caspase-9 activation

Mechanistic studies reveal synergistic effects with temozolomide, enhancing DNA alkylation through O^6-methylguanine-DNA methyltransferase suppression .

Immunological Considerations and Engineering

Antigenic Determinants

Molecular modeling identifies two immunodominant regions :

  • Conformational Epitope (Ile201-Asp229):

    • Binds IgE through salt bridges (Arg174-Glu210)

    • Contains 63% of allergenic responses in clinical trials

  • Linear Epitope (Lys173-Thr178):

    • Participates in 28% of MHC-II presentations

    • Cross-reactivity with plant profilins observed

Deimmunization Strategies

Current protein engineering efforts focus on:

  • K173A/R174Q mutations reducing IgE binding by 78%

  • PEGylation (20 kDa PEG) extending half-life from 2.3 hr to 14.7 hr

  • Chimeric proteins with human RNase domains showing 90% allergenicity reduction

Emerging Applications and Future Directions

Antiviral Therapeutics

  • HIV-1 inhibition (EC50 = 0.8 nM) through Vpu protein interaction

  • SARS-CoV-2 pseudovirus neutralization (IC50 = 11.3 nM) via spike protein binding

Targeted Drug Delivery

Conjugates under development include:

  • Anti-HER2 antibody-TCS (Phase I)

  • PSMA-directed nanoparticles (TCS payload)

  • GD2-targeted CAR-T cells with TCS secretome

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